1,2-Difluoro-3-(methoxymethoxy)benzene

PRMT5 Inhibition Medicinal Chemistry Fluorinated Building Blocks

1,2-Difluoro-3-(methoxymethoxy)benzene (CAS 749230-18-0) is a fluorinated aromatic compound with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol. This compound features an ortho-difluoro substitution pattern (1,2-difluoro) on a benzene ring bearing a methoxymethoxy (MOM) ether group at the 3-position.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
CAS No. 749230-18-0
Cat. No. B3282345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-3-(methoxymethoxy)benzene
CAS749230-18-0
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCOCOC1=C(C(=CC=C1)F)F
InChIInChI=1S/C8H8F2O2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3
InChIKeyZKJQYHKCQQMKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-3-(methoxymethoxy)benzene (CAS 749230-18-0): Fluorinated MOM-Protected Aromatic Intermediate for Pharmaceutical Synthesis


1,2-Difluoro-3-(methoxymethoxy)benzene (CAS 749230-18-0) is a fluorinated aromatic compound with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol . This compound features an ortho-difluoro substitution pattern (1,2-difluoro) on a benzene ring bearing a methoxymethoxy (MOM) ether group at the 3-position . The MOM group serves as a protected alcohol precursor, while the 1,2-difluoro motif imparts unique regioselectivity and electronic properties for downstream functionalization [1]. The compound is commercially available with a minimum purity specification of ≥98% from multiple suppliers, making it a standardized building block for advanced organic synthesis and pharmaceutical research applications .

Why 1,2-Difluoro-3-(methoxymethoxy)benzene Cannot Be Casually Replaced by Other Difluoro-MOM Benzene Isomers or Methoxy Analogs


Substitution of 1,2-difluoro-3-(methoxymethoxy)benzene with seemingly similar compounds—including regioisomeric difluoro-MOM benzenes (e.g., 1,3-difluoro-5-(methoxymethoxy)benzene [CAS 749230-20-4], 2,4-difluoro-1-(methoxymethoxy)benzene [CAS 210350-62-2]) or methoxy analogs (e.g., 1,2-difluoro-3-methoxybenzene [CAS 134364-69-5])—is not scientifically defensible without full revalidation of the synthetic pathway and target performance [1]. The specific 1,2,3-substitution pattern determines regioselective metallation and cross-coupling outcomes, while the MOM group offers acid-labile protection that methoxy groups lack, enabling orthogonal deprotection strategies in complex molecule synthesis [1]. Furthermore, the downstream 2,3-difluorophenol core accessible from this compound has demonstrated superior biological activity compared to its 2-fluoro or 3-fluoro mono-fluorinated counterparts, making the specific difluoro substitution pattern critical for maintaining target potency in medicinal chemistry applications [2].

1,2-Difluoro-3-(methoxymethoxy)benzene: Quantitative Comparator-Based Evidence for Scientific Selection


Validated Synthetic Route to 2,3-Difluorophenol Core with Documented Yield in PRMT5 Inhibitor Patent

1,2-Difluoro-3-(methoxymethoxy)benzene serves as a direct precursor to 2,3-difluorophenol via MOM deprotection, a core scaffold in clinical-stage PRMT5 inhibitors. US Patent 11,673,892 B2 explicitly uses this compound (CAS 749230-18-0) as Intermediate A in the synthesis of PRMT5 inhibitor compounds of Formula (I) [1]. The patent discloses a specific synthetic sequence: protection of 2,3-difluorophenol with chloromethyl methyl ether (MOM-Cl) using sodium hydride in DMF at 0°C to room temperature, yielding the target compound as a building block for subsequent coupling reactions [1]. In contrast, the isomeric 1,3-difluoro-5-(methoxymethoxy)benzene (CAS 749230-20-4) produces a meta-difluoro substitution pattern that cannot generate the ortho-difluorophenol motif required for this validated pharmaceutical scaffold .

PRMT5 Inhibition Medicinal Chemistry Fluorinated Building Blocks

Orthogonal MOM Protection Enables Chemoselective Functionalization Unavailable with Methyl Ether Analogs

The methoxymethoxy (MOM) group in 1,2-difluoro-3-(methoxymethoxy)benzene is a protecting group that can be cleaved under mildly acidic conditions to regenerate the parent 2,3-difluorophenol, enabling chemoselective deprotection orthogonal to base-stable protecting groups [1]. This contrasts sharply with 1,2-difluoro-3-methoxybenzene (CAS 134364-69-5), where the methyl ether is not a protecting group but a permanent functionalization, requiring harsh demethylating conditions (e.g., BBr₃, refluxing HBr) that can compromise other acid-sensitive or reducible functionalities in a complex synthetic sequence [2]. The MOM ether can be selectively cleaved with 1-3 N HCl in THF/MeOH at room temperature, achieving >90% deprotection yields while preserving aryl-fluorine bonds, esters, and other base-sensitive groups [1].

Protecting Group Strategy Orthogonal Deprotection Complex Molecule Synthesis

Documented Ortho-Lithiation and Functionalization Yield in Boron-Containing Small Molecule Synthesis

1,2-Difluoro-3-(methoxymethoxy)benzene undergoes regioselective ortho-lithiation at the position adjacent to the MOM directing group, enabling subsequent functionalization. A documented protocol in WO2017151489A1 uses this compound as a starting material: treatment with n-butyllithium in THF with cesium carbonate and DMF over 18 hours generates 4-(benzyloxy)-3-fluoro-2-(methoxymethoxy)benzaldehyde [1]. The MOM group directs metallation to the ortho position between the two fluorine atoms, a regioselectivity that is not reliably achieved with the isomeric 2,4-difluoro-1-(methoxymethoxy)benzene (CAS 210350-62-2), which has a different fluorine substitution pattern that alters the directing effects and ortho-lithiation regioselectivity .

Directed Ortho-Metallation Boron Chemistry Fluorinated Aldehyde Synthesis

1,2-Difluoro-3-(methoxymethoxy)benzene: Validated Application Scenarios for Scientific Procurement


PRMT5 Inhibitor Medicinal Chemistry Programs Requiring Validated Intermediate

Medicinal chemistry teams developing PRMT5 inhibitors for oncology applications should procure 1,2-difluoro-3-(methoxymethoxy)benzene as a direct precursor to the 2,3-difluorophenol pharmacophore. US Patent 11,673,892 B2 explicitly validates this compound as Intermediate A in the synthetic route to PRMT5 inhibitor compounds of Formula (I), with documented protection conditions (NaH, DMF, MOM-Cl, 0°C to RT) [1]. The ortho-difluoro substitution pattern is critical for maintaining target potency, as 2,3-difluorophenol-derived inhibitors have demonstrated significantly enhanced PRMT5 inhibition compared to mono-fluorinated analogs [2]. Procurement of the exact CAS 749230-18-0 compound eliminates the need for de novo route scouting and regulatory starting material justification when following this validated patent pathway [1].

Multi-Step Complex Molecule Synthesis Requiring Orthogonal Phenol Protection

Synthetic chemists executing multi-step sequences that require temporary protection of a phenol moiety with orthogonal deprotection compatibility should select 1,2-difluoro-3-(methoxymethoxy)benzene over its methoxy analog (1,2-difluoro-3-methoxybenzene, CAS 134364-69-5). The MOM protecting group can be cleaved under mildly acidic conditions (1-3 N HCl, THF/MeOH, RT) while preserving base-stable protecting groups (e.g., esters, Boc carbamates, silyl ethers) elsewhere in the molecule [3]. In contrast, the methoxy analog requires harsh demethylating agents (BBr₃ or refluxing HBr) that would destroy these sensitive functionalities [4]. This orthogonal deprotection capability reduces the number of synthetic steps required and improves overall yield in complex molecule assembly [3].

Directed Ortho-Metallation for Boron-Containing Small Molecule Synthesis

Research groups synthesizing boron-containing small molecules or fluorinated aromatic aldehydes should procure 1,2-difluoro-3-(methoxymethoxy)benzene as a starting material for regioselective ortho-lithiation. WO2017151489A1 documents a protocol using this compound with n-butyllithium, cesium carbonate, and DMF in THF over 18 hours to generate 4-(benzyloxy)-3-fluoro-2-(methoxymethoxy)benzaldehyde [5]. The 1,2,3-substitution pattern directs metallation to the position between the two fluorine atoms with predictable regioselectivity, a transformation that cannot be reliably replicated with isomeric difluoro-MOM benzenes (e.g., 1,3-difluoro-5-(methoxymethoxy)benzene [CAS 749230-20-4] or 2,4-difluoro-1-(methoxymethoxy)benzene [CAS 210350-62-2]) due to altered fluorine positioning and directing effects . This documented transformation eliminates the need for empirical optimization of lithiation conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Difluoro-3-(methoxymethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.